molecular formula C8H8BrIO2 B2969073 1-Bromo-4-iodo-2,5-dimethoxybenzene CAS No. 174518-82-2

1-Bromo-4-iodo-2,5-dimethoxybenzene

Cat. No.: B2969073
CAS No.: 174518-82-2
M. Wt: 342.958
InChI Key: HNPIBZGULNUJST-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H8BrIO2 It is a derivative of benzene, featuring bromine and iodine atoms substituted at the 1 and 4 positions, respectively, along with methoxy groups at the 2 and 5 positions

Scientific Research Applications

1-Bromo-4-iodo-2,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the development of therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

1-Bromo-4-iodo-2,5-dimethoxybenzene is classified as an irritant. It can cause eye, skin, and respiratory tract irritation . Precautionary measures should be taken while handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-iodo-2,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and iodination of 2,5-dimethoxybenzene. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts such as iron or aluminum chloride to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-iodo-2,5-dimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dehalogenated compounds and other reduced forms.

Comparison with Similar Compounds

  • 1-Bromo-2,5-dimethoxybenzene
  • 1-Iodo-2,5-dimethoxybenzene
  • 2-Bromo-1,4-dimethoxybenzene
  • 4-Bromo-1-iodobenzene

Comparison: 1-Bromo-4-iodo-2,5-dimethoxybenzene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to compounds with only one type of halogen. The methoxy groups further enhance its chemical properties, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-4-iodo-2,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPIBZGULNUJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1I)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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